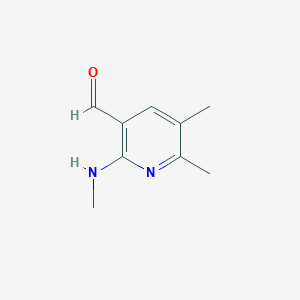
5,6-Dimethyl-2-(methylamino)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-2-(methylamino)nicotinaldehyde is an organic compound with the molecular formula C8H10N2O. It is a derivative of nicotinaldehyde, characterized by the presence of dimethyl and methylamino groups on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(methylamino)nicotinaldehyde typically involves the reaction of 5-aldehyde-2-dimethylaminopyridine with triethyl 4-phosphonocrotonate in the presence of sodium hydride. The reaction is carried out in dry tetrahydrofuran at 0°C, followed by stirring for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6-Dimethyl-2-(methylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-2-(methylamino)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Dimethylamino)nicotinaldehyde: Similar structure but lacks the 5,6-dimethyl substitution.
Nicotinaldehyde: The parent compound without the dimethyl and methylamino groups.
2-(Dimethylamino)pyridine-5-carboxaldehyde: Similar functional groups but different substitution pattern on the pyridine ring.
Uniqueness
5,6-Dimethyl-2-(methylamino)nicotinaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where specific chemical properties are required.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
5,6-dimethyl-2-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-6-4-8(5-12)9(10-3)11-7(6)2/h4-5H,1-3H3,(H,10,11) |
Clé InChI |
PLFHXXZBAFVOPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1C)NC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(Cyclopropylmethylamino)methyl]piperidin-1-yl]ethanol](/img/structure/B12996533.png)
![5-(5-((3-(1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole hydrochloride](/img/structure/B12996541.png)
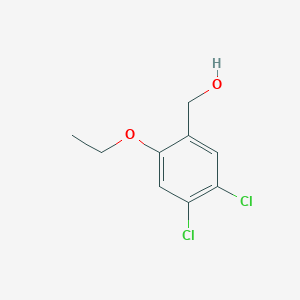
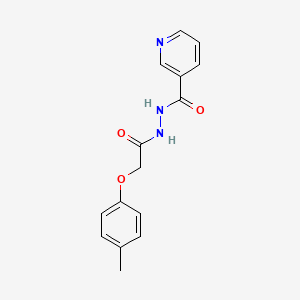
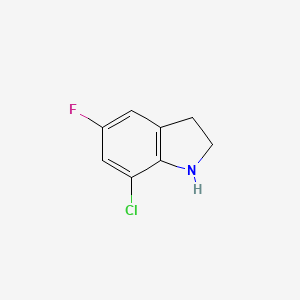
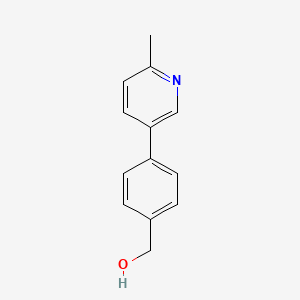
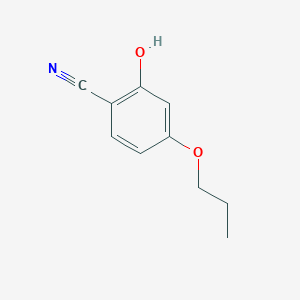
![5-chloro-3-(3-fluorophenyl)-2-[(2S,4S)-4-fluoropyrrolidin-2-yl]pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12996578.png)
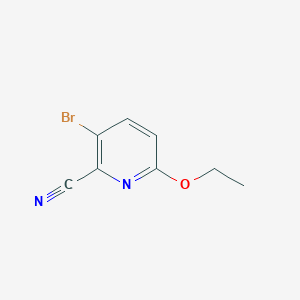
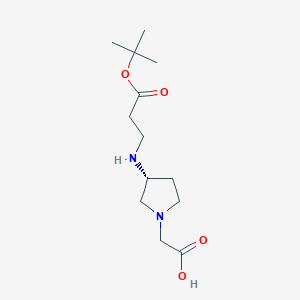
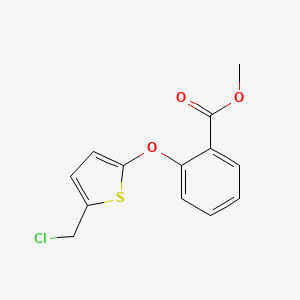
![4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12996603.png)
![Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12996616.png)

